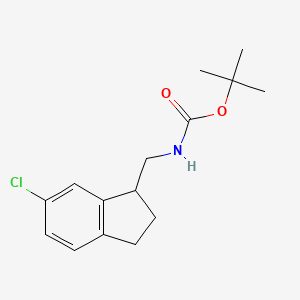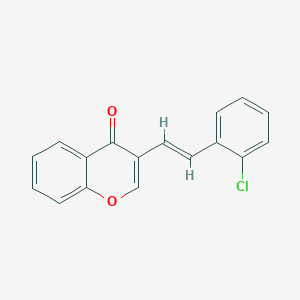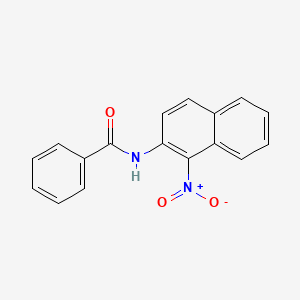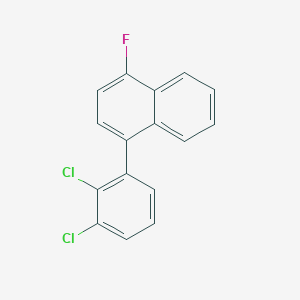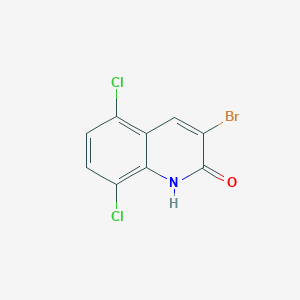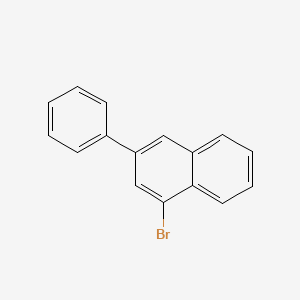
1-Bromo-3-phenylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-phenylnaphthalene is an organic compound with the molecular formula C16H11Br It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a phenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-phenylnaphthalene can be synthesized through several methods. One common approach involves the bromination of 1-phenylnaphthalene using bromine in the presence of a catalyst. The reaction typically occurs in a solvent such as methylene chloride at elevated temperatures (230-250°C) to achieve high yields . Another method involves the preparation of a bromobenzene Grignard reagent, which is then reacted with 1-phenylnaphthalene .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-phenylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-3-phenylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.
Medicine: Research into potential pharmaceutical applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-phenylnaphthalene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating various substitution and coupling reactions. The phenyl and naphthalene rings provide a stable framework that can interact with other molecules through π-π interactions and other non-covalent forces .
Comparison with Similar Compounds
- 1-Bromo-2-phenylnaphthalene
- 1-Bromo-4-phenylnaphthalene
- 2-Bromo-3-phenylnaphthalene
Comparison: 1-Bromo-3-phenylnaphthalene is unique due to the specific positioning of the bromine and phenyl groups, which influences its reactivity and interactions. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications where other isomers may not be as effective .
Properties
Molecular Formula |
C16H11Br |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
1-bromo-3-phenylnaphthalene |
InChI |
InChI=1S/C16H11Br/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-11H |
InChI Key |
BEFMAPWNLJTUJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11840100.png)
